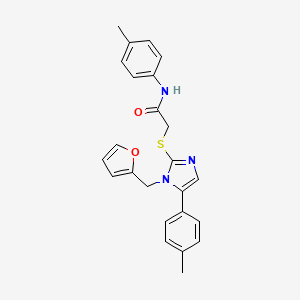

2-((1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide

Beschreibung

This compound features a 1H-imidazole core substituted at position 1 with a furan-2-ylmethyl group and at position 5 with a p-tolyl group. A thioether linkage connects the imidazole to an acetamide moiety, which is further substituted with an N-p-tolyl group.

Eigenschaften

IUPAC Name |

2-[1-(furan-2-ylmethyl)-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O2S/c1-17-5-9-19(10-6-17)22-14-25-24(27(22)15-21-4-3-13-29-21)30-16-23(28)26-20-11-7-18(2)8-12-20/h3-14H,15-16H2,1-2H3,(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPXPOLCWADFHOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=C(N2CC3=CC=CO3)SCC(=O)NC4=CC=C(C=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole ring, followed by the introduction of the furan-2-ylmethyl group and the p-tolyl group. The final step involves the formation of the thioacetamide linkage.

Imidazole Ring Formation: This can be achieved through the condensation of glyoxal, ammonia, and an aldehyde.

Introduction of Furan-2-ylmethyl Group: This step involves the alkylation of the imidazole ring with a furan-2-ylmethyl halide.

Introduction of p-Tolyl Group: This can be done via a Friedel-Crafts alkylation reaction.

Formation of Thioacetamide Linkage: The final step involves the reaction of the intermediate with thioacetic acid under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the thioacetamide group.

Reduction: Reduction reactions can target the imidazole ring and the thioacetamide group.

Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) can be used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly used.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dione derivatives.

Wissenschaftliche Forschungsanwendungen

Structural Characteristics

The compound features a furan moiety, an imidazole ring, and a thioacetamide functional group, contributing to its diverse applications. Its molecular formula is , with a molecular weight of approximately 403.5 g/mol. The unique combination of these structural elements enhances its potential for various interactions at the molecular level.

Medicinal Chemistry

In medicinal chemistry, 2-((1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide is being explored for its potential as an anticancer agent. Its structural components allow it to interact with specific enzymes or receptors, potentially inhibiting their activity. The imidazole ring is particularly noted for its ability to bind to active sites of enzymes, which can lead to modulation of their functions.

Case Study: Anticancer Activity

Recent studies have indicated that compounds with similar imidazole structures exhibit significant anticancer properties. For example, derivatives have shown potent inhibitory effects against various cancer cell lines, including breast (MCF-7) and liver (HepG2) cancers . The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation.

Organic Synthesis

The compound serves as a valuable building block in organic synthesis, allowing chemists to create more complex molecules. Its synthesis typically involves multi-step reactions that include the formation of the imidazole ring followed by alkylation and thioacetamide linkage formation. This versatility makes it useful in developing new pharmaceuticals and materials.

Synthetic Routes:

- Imidazole Ring Formation: Achieved through the condensation of glyoxal and ammonia.

- Alkylation with Furan: Involves the reaction with furan-2-ylmethyl halides.

- Thioacetamide Linkage: Finalized through reaction with thioacetic acid.

Materials Science

In materials science, 2-((1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide's structural properties make it a candidate for developing new materials with specific electronic or optical properties. Research into its applications in this field is ongoing, focusing on how its unique characteristics can be harnessed for innovative material designs.

The biological activity of this compound is attributed to its interaction with various molecular targets within biological systems. The presence of the furan and thioacetamide groups enhances its ability to interact with cellular components, potentially leading to apoptosis in cancer cells.

Biological Mechanisms:

- Enzyme Inhibition: The imidazole ring can inhibit specific enzymes by binding to their active sites.

- Cellular Interaction: The furan and thioacetamide groups enhance the compound's ability to interact with cellular components.

Wirkmechanismus

The mechanism of action of 2-((1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The furan ring and thioacetamide group can also contribute to the compound’s overall biological activity by interacting with cellular components.

Vergleich Mit ähnlichen Verbindungen

Key Structural Analogs

The following compounds share critical structural motifs with the target molecule:

Activity Trends and Substituent Effects

- Antimicrobial Activity : The presence of p-tolyl groups enhances lipophilicity and membrane penetration, as seen in compound 2, which showed MIC values of 8 µg/mL against Staphylococcus aureus . The target compound’s furan group may further modulate solubility and target binding.

- Cytotoxicity : Analogous benzothiazole-imidazole hybrids exhibited IC₅₀ values of ~15.67 µg/mL against glioma (C6) cells, suggesting that the imidazole-thioacetamide scaffold contributes to antiproliferative activity . The furan substituent in the target compound could influence metabolic stability or kinase inhibition.

- Antifungal Activity : Compound 13 (from ) demonstrated superior antifungal activity compared to amphotericin B, attributed to the thioacetamide moiety and aryl substitutions . The target compound’s dual p-tolyl groups may enhance hydrophobic interactions with fungal enzyme active sites.

Pharmacokinetic and Electronic Considerations

- Electron-Donating Groups : The p-tolyl groups in the target compound may enhance electron density, improving binding to cytochrome P450 enzymes or microbial targets.

- Furan vs.

- Metabolic Stability : Thioether linkages are prone to oxidation, but the furan’s electron-rich nature may mitigate this, extending half-life relative to compounds like CPA () .

Biologische Aktivität

2-((1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide is a novel compound with significant potential in pharmacological applications, particularly in cancer treatment and enzyme inhibition. The compound's unique structure, which includes a furan moiety, an imidazole ring, and a thioacetamide functional group, contributes to its biological activity.

- Molecular Formula : C23H21N3O2S

- Molecular Weight : 403.5 g/mol

- CAS Number : 1206997-48-9

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The imidazole ring can inhibit specific enzymes by binding to their active sites, thereby modulating their activity.

- Cellular Interaction : The furan and thioacetamide groups enhance the compound's ability to interact with cellular components, potentially leading to apoptosis in cancer cells.

Anticancer Potential

Studies have shown that compounds similar to 2-((1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide exhibit significant anticancer activity. For instance:

- In vitro Studies : The compound was tested against various cancer cell lines, demonstrating IC50 values indicative of potent cytotoxic effects. For example, related imidazole derivatives have shown IC50 values as low as 0.62 μM against human thymidylate synthase, a key enzyme in DNA synthesis .

| Compound | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| Compound A | MCF-7 (Breast Cancer) | 0.7 ± 0.2 | |

| Compound B | HepG2 (Liver Cancer) | 18.3 ± 1.4 | |

| Compound C | SGC-7901 (Stomach Cancer) | 30.0 ± 1.2 |

Enzyme Inhibition Studies

The compound has been evaluated for its ability to inhibit various enzymes:

- Thymidylate Synthase Inhibition : Similar compounds have shown high inhibitory potential against thymidylate synthase, which is crucial for nucleotide synthesis in cancer cells.

| Enzyme | IC50 (μM) | Comparison Standard |

|---|---|---|

| Thymidylate Synthase | 0.62 | Raltitrexed (0.62 μM) |

| Alkaline Phosphatase | 0.420 | Doxorubicin (2.80 μM) |

Study on Anticancer Activity

A study conducted on a series of imidazole derivatives, including those structurally related to our compound, highlighted their potential as anticancer agents. The derivatives exhibited submicromolar GI50 values against various cancer cell lines, suggesting that structural modifications can significantly enhance potency .

Molecular Docking Studies

Molecular docking studies have been performed to predict the binding affinity of the compound with target proteins involved in cancer progression. These studies indicated strong interactions with key receptors and enzymes involved in tumor growth and proliferation.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for preparing 2-((1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves sequential coupling reactions. For example:

- Step 1 : Formation of the imidazole core via cyclization of thiourea derivatives with α-bromo ketones under reflux in ethanol .

- Step 2 : Alkylation of the imidazole nitrogen with furan-2-ylmethyl bromide using K₂CO₃ as a base in DMF at 60–80°C .

- Step 3 : Thioacetamide linkage via nucleophilic substitution between the imidazole-2-thiol intermediate and chloroacetamide derivatives in the presence of triethylamine .

- Optimization : Monitor reaction progress via TLC, and purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradients). Final recrystallization in ethanol improves purity (>95%) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Techniques :

- ¹H/¹³C NMR : Confirm regiochemistry of the imidazole ring and furan substitution (e.g., aromatic protons at δ 6.5–7.5 ppm, methyl groups from p-tolyl at δ 2.3 ppm) .

- HRMS : Verify molecular weight (C₂₈H₂₆N₄O₂S, expected m/z ~482.17) and isotopic patterns .

- IR : Identify thioamide (C=S stretch ~650 cm⁻¹) and furan C-O-C vibrations (~1015 cm⁻¹) .

- Purity : Use HPLC with a C18 column (acetonitrile/water mobile phase) to ensure >95% purity .

Q. How can researchers design initial biological activity screens for this compound?

- Assays :

- Anticancer : MTT assays against HeLa, MCF-7, and A549 cell lines (IC₅₀ determination) .

- Antimicrobial : Broth microdilution for MIC values against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .

- Cytotoxicity : Compare activity with structurally similar analogs (e.g., bromo/chloro substitutions) to establish baseline SAR .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be structured to enhance this compound’s pharmacological profile?

- Approach :

- Variation of substituents : Replace p-tolyl with electron-withdrawing groups (e.g., nitro, CF₃) to modulate solubility and target affinity .

- Bioisosteric replacement : Substitute the furan ring with thiophene or pyridine to evaluate effects on metabolic stability .

- Pharmacokinetic profiling : Assess logP (via shake-flask method) and metabolic stability in liver microsomes to guide lead optimization .

Q. What strategies resolve contradictions in biological data between this compound and its analogs?

- Case Example : If analog A shows potent anticancer activity but analog B is inactive:

- Structural analysis : Compare X-ray crystallography or DFT calculations to identify conformational differences impacting target binding .

- Target profiling : Use kinase inhibition panels or proteomics to identify off-target interactions .

- Solubility testing : Measure aqueous solubility (e.g., shake-flask method) to rule out false negatives due to poor bioavailability .

Q. What mechanistic studies are recommended to elucidate this compound’s mode of action?

- Methods :

- Molecular docking : Screen against cancer-related targets (e.g., EGFR, tubulin) using AutoDock Vina; validate with SPR binding assays .

- Apoptosis assays : Flow cytometry (Annexin V/PI staining) to confirm caspase-3/7 activation .

- Transcriptomics : RNA-seq to identify differentially expressed genes in treated vs. untreated cells .

Q. How can researchers optimize the compound’s selectivity to minimize off-target effects?

- Strategies :

- Selective functionalization : Introduce bulky substituents (e.g., tert-butyl) to sterically block non-target interactions .

- Prodrug design : Mask polar groups (e.g., acetamide) with ester linkages to enhance tissue-specific activation .

- In vivo models : Test in xenograft mice with pharmacokinetic-pharmacodynamic (PK-PD) modeling to correlate plasma levels with efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.